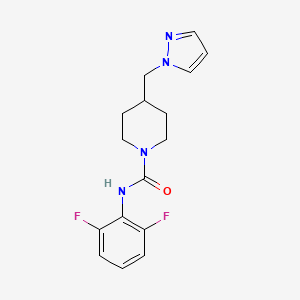

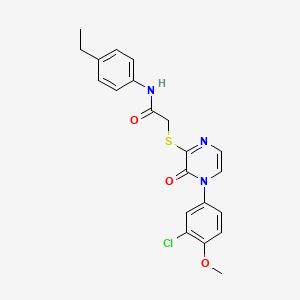

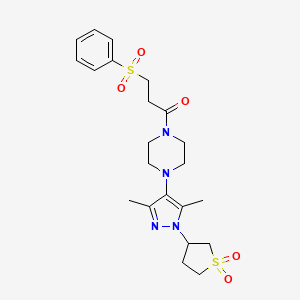

![molecular formula C7H9ClF3NO B2546775 2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride CAS No. 2253631-17-1](/img/structure/B2546775.png)

2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride" is a derivative of furan, a heterocyclic organic compound, with a trifluoromethyl group and an ethanamine moiety. This structure suggests potential biological activity and utility as a building block in organic synthesis.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters has been demonstrated, leading to novel biobased furan polyesters . Additionally, palladium-catalyzed one-pot multi-component reactions have been used to create diversely substituted 2-(furan-3-yl)acetates, which are precursors to biologically significant compounds . A method for synthesizing hetarylaminomethylidene derivatives of furan-2(3H)-ones has also been described, which involves the use of heterocyclic amines and exhibits a high yield and easy purification . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride".

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can be functionalized at various positions. The structure of 2,2′-bifurans and 2-(thiophen-2-yl)furans has been confirmed through single-crystal X-ray analysis . The presence of a trifluoromethyl group, as in the compound of interest, is likely to influence the electronic properties and reactivity of the molecule due to the strong electron-withdrawing effect of the fluorine atoms.

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. For example, the Reformatsky reaction has been used to synthesize 2,2-difluoro-2-halo-1-furan-2-yl ethanones, which could be further transformed into various functionalized compounds . The synthesis of 2-amido substituted furans has been achieved through reactions such as the Curtius rearrangement and C-N cross-coupling . These reactions highlight the versatility of furan derivatives in chemical synthesis and their potential to undergo further transformations to yield the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The enzymatic synthesis of furan-based polyesters has shown that the number of methylene units in the dicarboxylic segments affects the physical properties of the resulting polymers . The introduction of a trifluoromethyl group is expected to significantly alter the physical properties of the furan derivative, such as its hydrophobicity and reactivity.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)furan-2-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO.ClH/c8-7(9,10)5-3-6(1-2-11)12-4-5;/h3-4H,1-2,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOALPBPHVDKWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(F)(F)F)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

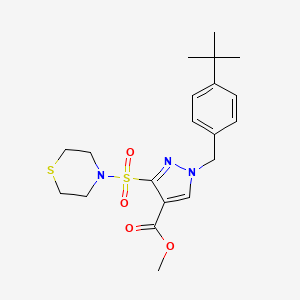

![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)

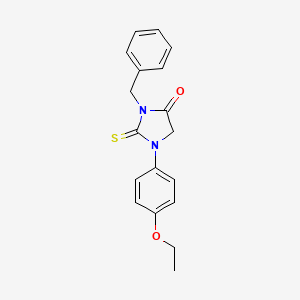

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)

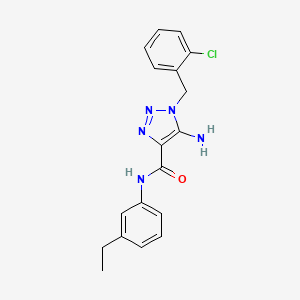

![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)